Predicted Kinase Selectivity Profile Diverges from Close Analogs
Computational target prediction using the Similarity Ensemble Approach (SEA) against the ChEMBL20 database suggests that 5-[(3-chlorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (ZINC490572274) has a distinct predicted kinase profile compared to its des-chloro analog. For the target compound, the top predicted kinase targets are BCR (P-Value: 0), JAK2 (P-Value: 17), ABL1 (P-Value: 18), and CAMK2D (P-Value: 34) [1]. In contrast, the des-chloro analog 5-[(2-methylphenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one has no publicly available SEA prediction data, indicating a gap in computational characterization . This predicted shift in kinase targeting, driven by the 3-chlorophenylmethyl moiety, provides a rational basis for selecting this specific compound for kinase-focused screening campaigns.
| Evidence Dimension | Predicted Kinase Target Profile (SEA P-Values) |
|---|---|
| Target Compound Data | BCR: 0; JAK2: 17; ABL1: 18; CAMK2D: 34 |
| Comparator Or Baseline | 5-[(2-methylphenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1358758-38-9). Data: Not available. |
| Quantified Difference | Not calculable; qualitative difference in available computational characterization exists. |
| Conditions | ZINC15 SEA predictions based on ChEMBL20 (computational model, not experimental assay). |
Why This Matters
A compound with a characterized, albeit predicted, target engagement profile reduces the risk of pursuing a completely uncharacterized analog for target-based screening, allowing for more hypothesis-driven experimental design.
- [1] ZINC15 Database. Substance ZINC000490572274: 5-[(3-chlorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one. SEA Predictions. Available at: https://zinc.docking.org/substances/ZINC000490572274/ View Source
